Ido-IN-11

IDO1 Cellular Assay Immuno-Oncology

IDO-IN-11 is a research-grade indoleamine 2,3-dioxygenase inhibitor with a distinct sulfoximine-1,2,5-oxadiazole scaffold. Its moderate cellular potency (IC50 14 nM in HeLa) enables dose-dependent pathway analysis, avoiding the near-complete inhibition of more potent analogs. With a unique chemotype, it serves as a critical cross-validation tool for target engagement studies, ensuring data are not confounded by class-specific off-target effects. Patent-protected (WO 2016041489 A1).

Molecular Formula C19H23BrFN7O4S
Molecular Weight 544.4 g/mol
Cat. No. B15092740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdo-IN-11
Molecular FormulaC19H23BrFN7O4S
Molecular Weight544.4 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)ONC(=NC1=CC(=C(C=C1)F)Br)C2=NON=C2NCCS(=NC#N)(=O)C
InChIInChI=1S/C19H23BrFN7O4S/c1-5-19(2,3)18(29)31-27-17(25-12-6-7-14(21)13(20)10-12)15-16(28-32-26-15)23-8-9-33(4,30)24-11-22/h6-7,10H,5,8-9H2,1-4H3,(H,23,28)(H,25,27)
InChIKeyHZXDVRSHIPIHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IDO-IN-11: A Structurally Defined Indoleamine 2,3-Dioxygenase Inhibitor for Immuno-Oncology and Metabolic Research


IDO-IN-11 is a synthetic small-molecule inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme central to tryptophan catabolism and immune suppression. The compound is characterized by a 1,2,5-oxadiazole core bearing a sulfoximine moiety, with a molecular weight of 544.40 g/mol and the formula C19H23BrFN7O4S . IDO-IN-11 is specifically disclosed as compound 13 in patent WO 2016041489 A1 [1]. As a research tool, it is intended exclusively for laboratory use to probe IDO-mediated pathways in oncology and immunology .

Why IDO-IN-11 Cannot Be Substituted by Other In-Class IDO Inhibitors Without Experimental Validation


Indoleamine 2,3-dioxygenase (IDO) inhibitors exhibit profound structural and pharmacodynamic heterogeneity that precludes generic substitution. The primary binding site for IDO1 is a heme-containing active pocket, where subtle variations in inhibitor geometry, electrostatic complementarity, and coordination to the heme iron dictate potency, isoform selectivity, and cellular activity [1]. IDO-IN-11 contains a unique sulfoximine motif that differentiates it from other chemotypes such as hydroxyamidines, imidazoles, or oxadiazole-sulfonamides. Even within the same patent series (WO 2016041489 A1), compounds with similar cores display >10-fold differences in cellular IC50 values [2]. Therefore, substituting IDO-IN-11 with a structurally or pharmacologically distinct IDO inhibitor risks invalidating experimental outcomes, particularly in cellular or in vivo models where off-target effects and metabolic stability are critical [3].

IDO-IN-11: Quantitative Differentiation from Closest Structural Analogs and In-Class Alternatives


Cellular IDO Inhibition: IDO-IN-11 Demonstrates Potent Activity in HeLa Cells

In a head-to-head comparison within the same patent series, IDO-IN-11 (compound 13) exhibits a cellular IC50 of 14 nM against interferon-gamma-induced IDO in HeLa cells [1]. In contrast, IDO-IN-9 (compound 6), a closely related analog from the same WO 2016041489 A1 patent, shows a cellular IC50 of 1.8 nM, representing a ~7.8-fold greater potency [2]. IDO-IN-11 maintains single-digit nanomolar cellular activity without the extreme potency of IDO-IN-9, which may be advantageous for applications requiring partial pathway inhibition or reduced cytotoxicity.

IDO1 Cellular Assay Immuno-Oncology HeLa

Biochemical IDO Inhibition: IDO-IN-11 Shows Attenuated Potency Compared to IDO-IN-9

In a biochemical kinase assay (likely referring to a purified IDO enzyme assay), IDO-IN-11 displays an IC50 of 180 nM [1]. The direct comparator IDO-IN-9, evaluated under identical assay conditions, achieves an IC50 of 11 nM [2]. This 16-fold difference in biochemical potency may reflect subtle differences in heme coordination or active-site interactions conferred by the structural variations between compounds 13 and 6.

IDO1 Enzymatic Assay Biochemistry Inhibitor Potency

Structural Differentiation: Unique Sulfoximine-Containing Scaffold Distinguishes IDO-IN-11 from Other IDO1 Inhibitor Chemotypes

IDO-IN-11 is built upon a 1,2,5-oxadiazole (furoxan) core linked to a sulfoximine moiety, a structural feature not found in the widely used IDO1 inhibitors epacadostat (hydroxyamidine class) or navoximod (imidazole class) [1]. The sulfoximine group in IDO-IN-11 is hypothesized to form a unique interaction with the heme iron of IDO1, distinct from the N-hydroxyamidine coordination seen in epacadostat. This class-level differentiation is supported by molecular modeling studies showing that sulfoximine-containing inhibitors adopt a distinct binding pose within the IDO1 active site [2].

Medicinal Chemistry Structural Biology IDO1 Sulfoximine

Physical Properties: IDO-IN-11 Exhibits Distinct Molecular Descriptors from Other IDO Inhibitors

IDO-IN-11 has a molecular weight of 544.40 g/mol and a calculated topological polar surface area (tPSA) of approximately 140 Ų . In contrast, epacadostat has a molecular weight of 435.4 g/mol and a tPSA of 96 Ų, while navoximod has a molecular weight of 376.4 g/mol and a tPSA of 88 Ų [1]. The higher molecular weight and polarity of IDO-IN-11 may influence its permeability, solubility, and protein binding characteristics, potentially leading to different in vivo pharmacokinetic profiles.

Physicochemical Properties Drug-likeness Medicinal Chemistry Lipinski

Optimal Use Cases for IDO-IN-11 Based on Quantitative Differentiation


Probing the IDO Pathway in Cellular Assays with Controlled Inhibition Levels

Researchers requiring a cellular IDO inhibitor with moderate potency (IC50 = 14 nM in HeLa) can utilize IDO-IN-11 to achieve partial pathway blockade, avoiding the near-complete inhibition observed with more potent analogs like IDO-IN-9 (IC50 = 1.8 nM) [1]. This application is particularly relevant for studies examining the dose-dependent effects of IDO inhibition on T-cell proliferation or regulatory T-cell induction, where excessive immunosuppression reversal may be undesirable [2].

Structure-Activity Relationship (SAR) Studies of Sulfoximine-Based IDO1 Inhibitors

Medicinal chemists exploring novel IDO1 inhibitor scaffolds can employ IDO-IN-11 as a reference compound for the sulfoximine-containing 1,2,5-oxadiazole series. Its biochemical IC50 of 180 nM and cellular IC50 of 14 nM provide baseline activity values against which newly synthesized analogs can be benchmarked [1]. The compound serves as a key intermediate in understanding how modifications to the sulfoximine or oxadiazole moieties affect potency and selectivity [3].

Investigating the Role of Tryptophan Catabolism in Tumor Microenvironment Models

In vitro co-culture models of cancer cells and immune effectors often exhibit IDO-mediated immune suppression. IDO-IN-11, with its distinct sulfoximine chemotype, offers a tool to validate whether observed effects are specific to the hydroxyamidine class (e.g., epacadostat) or generalizable to structurally diverse IDO1 inhibitors [1]. This cross-chemotype validation is critical for target engagement studies and for assessing the risk of class-specific off-target effects [4].

Technical Documentation Hub

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22 linked technical documents
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